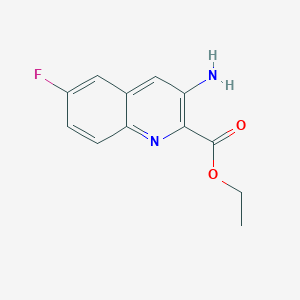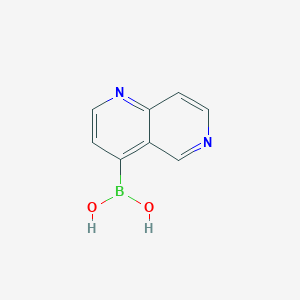
(1,6-Naphthyridin-4-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,6-Naphthyridin-4-yl)boronic acid is a compound that belongs to the class of boronic acids and naphthyridines. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Naphthyridines, on the other hand, are nitrogen-containing heterocyclic compounds with significant pharmacological activities. The combination of these two moieties in (1,6-Naphthyridin-4-yl)boronic acid makes it a compound of interest in various fields of research, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Naphthyridin-4-yl)boronic acid typically involves the functionalization of the naphthyridine core with a boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (1,6-Naphthyridin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless and environmentally benign methods are being explored to make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(1,6-Naphthyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted naphthyridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
(1,6-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of probes and sensors for biological molecules.
Medicine: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (1,6-Naphthyridin-4-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways by binding to active sites or interacting with nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Naphthyridin-4-yl)boronic acid
- 2,6-Naphthyridin-4-yl)boronic acid
- Quinoline-4-yl)boronic acid
Uniqueness
(1,6-Naphthyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the naphthyridine core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its combination of boronic acid and naphthyridine moieties provides a versatile platform for various applications in synthesis, biology, and medicine .
Propriétés
Formule moléculaire |
C8H7BN2O2 |
|---|---|
Poids moléculaire |
173.97 g/mol |
Nom IUPAC |
1,6-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-1-4-11-8-2-3-10-5-6(7)8/h1-5,12-13H |
Clé InChI |
BWIQUVRDHCULKC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=NC=CC2=NC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)


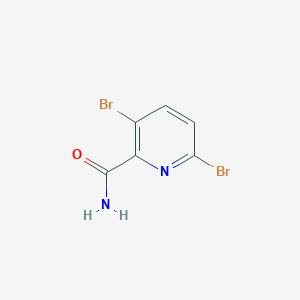



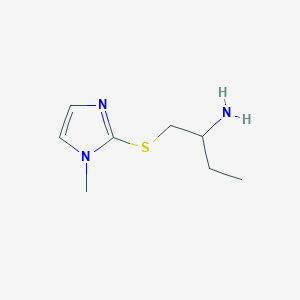
![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
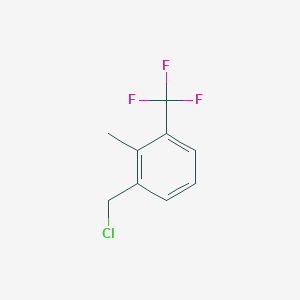
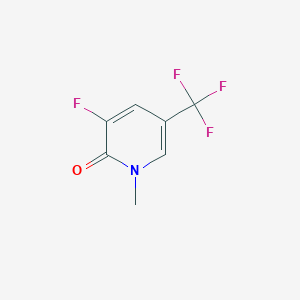
![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
